![molecular formula C13H13F3N2O3 B3946072 N-(2-ethenoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B3946072.png)
N-(2-ethenoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Overview
Description
N-(2-ethenoxyethyl)-N’-[3-(trifluoromethyl)phenyl]oxamide is a synthetic organic compound that features both an oxamide functional group and a trifluoromethyl-substituted aromatic ring. Compounds with these functional groups are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethenoxyethyl)-N’-[3-(trifluoromethyl)phenyl]oxamide typically involves the following steps:
Formation of the Ethenoxyethyl Intermediate: This can be achieved by reacting ethylene oxide with an appropriate alcohol under basic conditions.
Coupling with Trifluoromethylphenylamine: The intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethenoxyethyl)-N’-[3-(trifluoromethyl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The ethenoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for compounds targeting specific proteins or enzymes.
Industry: Use in the synthesis of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-ethenoxyethyl)-N’-[3-(trifluoromethyl)phenyl]oxamide would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyethyl)-N’-[3-(trifluoromethyl)phenyl]oxamide: Similar structure but with an ethoxyethyl group instead of an ethenoxyethyl group.
N-(2-ethenoxyethyl)-N’-[4-(trifluoromethyl)phenyl]oxamide: Similar structure but with the trifluoromethyl group in the para position.
Uniqueness
N-(2-ethenoxyethyl)-N’-[3-(trifluoromethyl)phenyl]oxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the ethenoxyethyl group may impart different chemical properties compared to similar compounds with ethoxyethyl groups.
Properties
IUPAC Name |
N-(2-ethenoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-2-21-7-6-17-11(19)12(20)18-10-5-3-4-9(8-10)13(14,15)16/h2-5,8H,1,6-7H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYHDVMSLONEGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.